molecular formula C25H26FN3O7S B1662897 Exatecan mesylate CAS No. 169869-90-3

Exatecan mesylate

カタログ番号: B1662897
CAS番号: 169869-90-3
分子量: 531.6 g/mol
InChIキー: BICYDYDJHSBMFS-GRGFAMGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エキセテカンメシル酸塩は、中国の樹木であるカンポテカ・アキュミナタから抽出された天然アルカロイドであるカンポテシンから合成された半合成の水溶性誘導体です。主にがん治療に使用される強力な抗腫瘍活性を有することで知られています。 エキセテカンメシル酸塩は、DNA複製に不可欠な酵素であるトポイソメラーゼIを阻害し、DNA損傷と細胞死につながります .

準備方法

合成経路と反応条件: エキセテカンメシル酸塩の合成は、3-フルオロ-4-メチルアニリンから始まるいくつかのステップを伴います。中間体は、アシル化、臭素化、およびクロスカップリング反応によって得られます。 この中間体は、転位反応、続いて脱保護、縮合、加水分解を受けてエキセテカンメシル酸塩が生成されます .

工業的生産方法: エキセテカンメシル酸塩の工業的生産は、同様の合成経路に従いますが、より高い収率と費用対効果のために最適化されています。 反応条件は、最終生成物の純度と安定性を確保するために厳重に制御されています .

化学反応の分析

反応の種類: エキセテカンメシル酸塩は、以下を含むさまざまな化学反応を起こします。

    酸化: 酸素の添加または水素の除去が含まれます。

    還元: 水素の添加または酸素の除去が含まれます。

    置換: 1つの原子または原子群を別の原子または原子群で置換することを含みます。

一般的な試薬と条件:

    酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

    還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

    置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化された誘導体をもたらす可能性があり、一方、還元は化合物の還元形を生成する可能性があります .

科学的研究の応用

エキセテカンメシル酸塩は、以下を含む幅広い科学研究への応用があります。

    化学: トポイソメラーゼI阻害剤のモデル化合物として使用されます。

    生物学: 細胞プロセスとDNA複製への影響について調査されています。

    医学: 主にがん治療に使用され、特に固形腫瘍と血液悪性腫瘍に使用されます。

    産業: 新しい抗がん剤と製剤の開発に採用されています .

作用機序

エキセテカンメシル酸塩は、トポイソメラーゼIに結合して、酵素がDNA修復機能を実行するのを阻止することで効果を発揮します。これは、トポイソメラーゼIとDNAの間の切断可能な複合体を安定化させ、DNA切断の再結合を阻害します。その結果、DNA複製が停止し、DNA損傷とアポトーシス性細胞死をもたらします。 このメカニズムは、急速に分裂するがん細胞に対して特に効果的です .

6. 類似の化合物との比較

エキセテカンメシル酸塩は、トポテカンやイリノテカンなどの他のカンポテシンアナログと比較されます。これらの化合物はすべてトポイソメラーゼIを阻害しますが、エキセテカンメシル酸塩は、その高い効力と水溶性のために独特です。 これは、臨床設定でより効果的で、投与が容易になります .

類似の化合物:

類似化合物との比較

生物活性

Exatecan mesylate (DX-8951f) is a synthetic derivative of camptothecin, a potent inhibitor of topoisomerase I, which has garnered attention for its potential therapeutic applications in oncology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, clinical efficacy, and safety profile based on various studies.

This compound is characterized by its water solubility and does not require metabolic activation to exert its therapeutic effects. It functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. The closed lactone form of exatecan is essential for its activity; hydrolysis under physiological conditions leads to an inactive carboxylate form .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits linear pharmacokinetics at clinically relevant doses. Key pharmacokinetic parameters include:

  • Plasma Clearance: Approximately 1.4 L/h/m²
  • Volume of Distribution: About 12 L/m²
  • Terminal Elimination Half-life: Approximately 8 hours .

These characteristics suggest that this compound can be administered in a protracted manner, enhancing its therapeutic window.

Breast Cancer

In a Phase II study involving patients with anthracycline-refractory and taxane-refractory metastatic breast carcinoma, this compound demonstrated moderate antitumor activity. Among 39 patients treated, 7.7% achieved a partial response, while 51.3% exhibited stable disease for six months or longer. The median time to disease progression was 3 months, with a median overall survival of 14 months .

Non-Small Cell Lung Cancer (NSCLC)

A separate Phase II trial evaluated this compound as a first-line therapy in advanced NSCLC. Out of 39 patients, only 5.1% had a partial response, with the median time to tumor progression recorded at 88 days and median overall survival at 262 days. The study concluded that this compound has limited efficacy as a single agent in this tumor type .

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Common severe adverse events include:

  • Neutropenia: The most frequent severe hematologic toxicity.
  • Non-Hematologic Toxicities: Fatigue (28%), nausea (10%), headache (10%), myalgia (8%), constipation (8%), emesis (5%), and paresthesias (5%) were reported as significant adverse effects .

Case Study: Efficacy in Breast Cancer

In the Phase II study mentioned earlier, the drug was administered at doses ranging from 0.3 to 0.5 mg/m² per day over multiple cycles. The results indicated that while the drug had moderate efficacy, the acceptable toxicity levels allowed for continued exploration in clinical settings .

Research Findings: Combination Therapies

Recent investigations have explored the use of this compound in combination with other agents to enhance its anticancer effects. For instance, conjugation with polyethylene glycol (PEG) has shown promise in improving the drug's pharmacokinetic properties and reducing systemic toxicity while maintaining antitumor activity .

Summary Table of Key Studies

Study TypePatient PopulationDoseResponse RateMedian Survival
Phase II - Breast CancerAnthracycline & Taxane-Refractory0.3 - 0.5 mg/m²/day7.7% Partial Response14 months
Phase II - NSCLCAdvanced NSCLC0.5 mg/m²/day5.1% Partial Response262 days

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining Exatecan mesylate’s IC50 and GI50 values in cancer cell lines?

To assess cytotoxicity, use standardized assays such as the sulforhodamine B (SRB) or MTT assay across a panel of cancer cell lines. For example:

  • Breast (MCF-7) , colon (HCT-116) , gastric (MKN-45) , and lung (A549) cell lines are commonly employed .
  • Test a concentration range (e.g., 0.1–100 ng/mL) and calculate values using nonlinear regression. GI50 (50% growth inhibition) and IC50 (50% cytotoxicity) should be reported with standard deviations from triplicate experiments. Note that variations in potency (e.g., GI50 of 0.877 ng/mL in lung cancer vs. 2.92 ng/mL in colon cancer) may reflect cell line-specific sensitivities .

Q. How can researchers validate this compound’s mechanism of action as a Topoisomerase I (Topo I) inhibitor?

  • Perform DNA relaxation assays using supercoiled plasmid DNA and recombinant Topo I. Exatecan stabilizes the Topo I-DNA cleavable complex, preventing religation and inducing DNA strand breaks .
  • Confirm via immunoblotting for γ-H2AX (a DNA damage marker) or immunofluorescence to visualize Topo I-DNA complexes in treated cells (e.g., PC-6 cells at 34 nM) .

Q. What in vivo models are suitable for evaluating this compound’s antitumor efficacy?

  • Use xenograft models with human cancer cell lines (e.g., MIA-PaCa-2 for pancreatic cancer or BxPC-3 for metastasis studies). Administer Exatecan intravenously at 15–50 mg/kg, monitoring tumor volume and metastasis. Note that 25 mg/kg significantly inhibits primary tumor growth and eliminates lung metastasis in late-stage models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported potency (e.g., IC50 variations between 0.5–ng/mL)?

  • Experimental variables : Differences in cell lines (e.g., PC-6 vs. SN2-5 sublines), assay conditions (incubation time, serum concentration), and compound purity (e.g., chiral isomer contamination) can affect results. Use single-crystal diffraction to confirm structural conformation and HPLC to verify purity ≥98% .
  • Data normalization : Include positive controls (e.g., SN-38) and report results relative to baseline Topo I activity in each cell line .

Q. What strategies enhance Exatecan’s efficacy in Topo I inhibitor-resistant cancers?

  • Combination therapy : Co-administer with ATR inhibitors (e.g., AZD6738) to exploit synthetic lethality in cells with impaired DNA damage repair .
  • Antibody-drug conjugates (ADCs) : Conjugate Exatecan derivatives (e.g., DXd) to monoclonal antibodies via cleavable linkers (e.g., tetrapeptide-based). This improves tumor targeting and reduces systemic toxicity, as seen in clinical ADC trials (e.g., DS-8201) .

Q. How should pharmacokinetic challenges be addressed in Exatecan clinical trial design?

  • Protracted infusion schedules : Phase I trials used 30-minute IV infusions weekly or continuous infusions to balance efficacy and toxicity (e.g., myelosuppression). Monitor plasma concentrations via HPLC-MS .
  • Prodrug development : DE-310, a polymer-conjugated Exatecan prodrug, prolongs systemic exposure and is under early clinical evaluation .

Q. What analytical methods ensure batch consistency in this compound synthesis for preclinical studies?

  • Quality by Design (QbD) : Implement impurity control strategies using HPLC-MS to identify and quantify degradation products (e.g., lactone ring hydrolysis).
  • Stability studies : Conduct accelerated stability testing under ICH guidelines (25°C/60% RH) to validate shelf life .

Q. How do Exatecan’s pharmacokinetic properties compare to other camptothecin derivatives?

  • Exatecan is 6–28× more potent than SN-38 and topotecan in vitro. However, its clinical efficacy in pancreatic and biliary cancers is comparable to irinotecan but with a distinct toxicity profile (e.g., lower diarrhea incidence). Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting clinical trial outcomes (e.g., variable response rates in ovarian vs. breast cancer)?

  • Subgroup stratification : Correlate responses with biomarkers (e.g., Topo I expression levels, SLFN11 mutations) using immunohistochemistry or RNA sequencing .
  • Meta-analysis : Pool data from Phase II trials (e.g., NCT00047294 for colorectal cancer vs. NCT00047281 for breast cancer) to identify patient-specific factors influencing outcomes .

Q. What in vitro models best recapitulate Exatecan resistance mechanisms?

  • Generate resistant cell lines (e.g., PC-6/SN2-5) via chronic exposure to incremental Exatecan doses. Characterize resistance via ATP-binding cassette (ABC) transporter upregulation (e.g., ABCG2) or Topo I mutations using whole-exome sequencing .

特性

IUPAC Name

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICYDYDJHSBMFS-GRGFAMGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168766
Record name Exatecan mesylate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169869-90-3
Record name Exatecan mesylate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169869903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exatecan mesylate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXATECAN MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76278R9RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Exatecan mesylate
Exatecan mesylate
Exatecan mesylate
Exatecan mesylate
Exatecan mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。